Cas no 16287-28-8 (5H-Pyrido[2,3-b][1,5]benzodiazepin-5-one,6,11-dihydro-6-methyl-)
![5H-Pyrido[2,3-b][1,5]benzodiazepin-5-one,6,11-dihydro-6-methyl- structure](https://de.kuujia.com/scimg/cas/16287-28-8x500.png)
16287-28-8 structure
Produktname:5H-Pyrido[2,3-b][1,5]benzodiazepin-5-one,6,11-dihydro-6-methyl-
5H-Pyrido[2,3-b][1,5]benzodiazepin-5-one,6,11-dihydro-6-methyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5H-Pyrido[2,3-b][1,5]benzodiazepin-5-one,6,11-dihydro-6-methyl-
- 6-methyl-11H-pyrido[3,2-c][1,5]benzodiazepin-5-one
- 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl-
- 10-Methyl-2,4,10-triazatricyclo[9.4.0.03,]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-one
- 16287-28-8
- MFCD01568824
- 5H-Pyrido[2,3-b][1,5]benzodiazepin-5-one, 6,11-dihydro-6-methyl-
- N6-Methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
- 6,11-dihydro-6-methyl-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
- ONUDKSCEPDVUPP-UHFFFAOYSA-N
- N6-Methyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
- Oprea1_738521
- DTXSID90167479
- 10-methyl-2,4,10-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-one
- 9N-759
- AKOS015993809
- CHEMBL311908
- 6-methyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
- SCHEMBL5937266
- 5,6-dihydro-6-methyl-11H-pyrido[2,3-b][1,5]benzodiazepin-5-one
-
- MDL: MFCD01568824
- Inchi: InChI=1S/C13H11N3O/c1-16-11-7-3-2-6-10(11)15-12-9(13(16)17)5-4-8-14-12/h2-8H,1H3,(H,14,15)
- InChI-Schlüssel: ONUDKSCEPDVUPP-UHFFFAOYSA-N
- Lächelt: CN1C(=O)C2C=CC=NC=2NC2=CC=CC=C12
Berechnete Eigenschaften
- Genaue Masse: 225.09033
- Monoisotopenmasse: 225.090212
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 0
- Komplexität: 307
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topologische Polaroberfläche: 45.2
Experimentelle Eigenschaften
- Dichte: 1.247
- Siedepunkt: 443.7°Cat760mmHg
- Flammpunkt: 222.2°C
- Brechungsindex: 1.622
- PSA: 45.23
5H-Pyrido[2,3-b][1,5]benzodiazepin-5-one,6,11-dihydro-6-methyl- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1001912-5g |
6-methyl-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepin-5-one |
16287-28-8 | 95% | 5g |
$2500 | 2024-07-24 | |
eNovation Chemicals LLC | Y1001912-5g |
6-methyl-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepin-5-one |
16287-28-8 | 95% | 5g |
$2500 | 2025-03-01 | |
eNovation Chemicals LLC | Y1001912-5g |
6-methyl-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepin-5-one |
16287-28-8 | 95% | 5g |
$2500 | 2025-02-27 |
5H-Pyrido[2,3-b][1,5]benzodiazepin-5-one,6,11-dihydro-6-methyl- Verwandte Literatur
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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